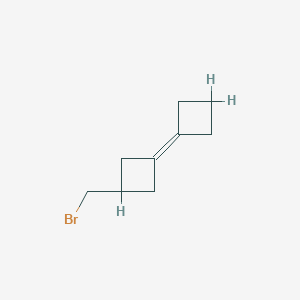

1-(Bromomethyl)-3-cyclobutylidenecyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor compound with a brominating agent . The specific synthesis pathway would depend on the structure of the precursor compound and the desired bromomethyl compound .Molecular Structure Analysis

The molecular structure of bromomethyl compounds is influenced by the presence of the bromomethyl group. This group can participate in further chemical transformations, influencing the compound’s reactivity.Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure. For example, the presence of the bromomethyl group can affect properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Fluorescent Probes and Functional Materials

Fluorescent probes play a crucial role in biological studies and clinical applications. Researchers have developed long-wavelength fluorescent probes applicable for in vivo biomedical purposes. These probes aid in disease diagnosis, theranostics (such as fluorogenic prodrugs), and the detection of ions, small organic molecules, and biomacromolecules. The simplicity of preparation, sensitivity, and selectivity of fluorescent probes makes them indispensable tools in research and industry .

Materials Science and Environmental Studies

Bromopyrenes, derivatives of pyrene, have garnered attention due to their versatile properties. As a member of this class, 1-(Bromomethyl)-3-cyclobutylidenecyclobutane contributes to materials science. Researchers investigate its behavior in various environments, including its interactions with other molecules and surfaces. Understanding its reactivity and stability aids in designing novel materials .

Reaction-Based Fluorescent Sensors

Researchers have explored reaction-based fluorescent probes for detecting reactive species such as oxygen, nitrogen, and sulfur. 1-(Bromomethyl)-3-cyclobutylidenecyclobutane could potentially serve as a precursor for developing such sensors. These probes find applications in environmental monitoring, bioimaging, and disease diagnostics .

Molecular Logic Gates

Molecular logic gates are essential components in molecular computing and information processing. While not directly studied for this purpose, the bromomethyl functionality in 1-(Bromomethyl)-3-cyclobutylidenecyclobutane could inspire novel designs for logic gates. These gates operate based on specific chemical inputs and can perform simple computational tasks .

Biomedical Imaging Agents

The compound’s unique structure may allow it to serve as a contrast agent in imaging techniques. Researchers could explore its potential for enhancing magnetic resonance imaging (MRI) or positron emission tomography (PET) scans. Developing targeted imaging agents based on this scaffold could improve disease visualization and diagnosis .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(bromomethyl)-3-cyclobutylidenecyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRSWXLHOXNIQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC(C2)CBr)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)

![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)

![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)